
Dipyridamole-D20 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells.
- When given chronically, it inhibits blood clot formation, and when given at high doses over a short time, it causes blood vessel dilation .
Dipyridamole-D20 (Major): is a nucleoside transport inhibitor and a PDE3 inhibitor medication.
Méthodes De Préparation
- The synthetic routes and reaction conditions for Dipyridamole-D20 (Major) are not explicitly mentioned in the search results.
- For industrial production methods, further research would be needed.
Analyse Des Réactions Chimiques
- The types of reactions that Dipyridamole-D20 (Major) undergoes are not specified in the search results.
- Common reagents and conditions used in these reactions are not provided.
- Major products formed from these reactions are not mentioned.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Cardiovascular Research
Dipyridamole-D20 is primarily recognized for its effects on the cardiovascular system. It acts as a potent coronary vasodilator and an inhibitor of platelet aggregation, making it valuable in studies related to ischemic heart disease. Its deuterated form aids in precise quantification during mass spectrometry, which is crucial for pharmacokinetic studies.
- Mechanism of Action : Dipyridamole-D20 inhibits phosphodiesterase V, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and inhibits platelet activation .
1.2 Sleep Studies
Recent clinical trials have investigated the effects of dipyridamole on sleep quality. In a randomized crossover study, participants treated with dipyridamole showed significant improvements in total sleep time and reduced wakefulness after sleep onset compared to placebo . These findings suggest potential applications in treating sleep disorders.
Diagnostic Applications
2.1 Myocardial Perfusion Imaging
Dipyridamole is commonly used as a pharmacologic stress agent in myocardial perfusion imaging (MPI). This application is particularly relevant for patients unable to undergo exercise stress tests. The use of Dipyridamole-D20 enhances the accuracy of these diagnostic procedures by providing a stable internal standard for quantification via mass spectrometry .
Combination Therapies
3.1 Cancer Treatment
Recent studies have explored the combination of dipyridamole with other therapeutic agents, such as bortezomib, in treating hematologic malignancies. Research indicates that this combination enhances apoptosis in cancer cells more effectively than bortezomib alone, suggesting a synergistic effect that warrants further clinical evaluation .
- Mechanism : The combination appears to modulate pro-survival pathways and enhance pro-apoptotic signaling within cancer cells, indicating a multifaceted mechanism at play .
Case Studies
4.1 Case Report on STEMI Induced by Dipyridamole
A notable case study reported a 73-year-old male who developed ST-Elevation Myocardial Infarction (STEMI) shortly after undergoing dipyridamole MPI. This case highlights the potential adverse effects associated with dipyridamole administration, emphasizing the need for careful monitoring during its use .
Summary Table of Applications
Mécanisme D'action
- The mechanism by which Dipyridamole-D20 (Major) exerts its effects involves:
- Inhibition of nucleoside transport.
- Increased adenosine levels.
- Inhibition of platelet aggregation.
- Vasodilation, especially in the coronary tree.
Comparaison Avec Des Composés Similaires
- Unfortunately, specific similar compounds are not mentioned in the search results.
- it’s worth noting that Dipyridamole-D20 (Major) has unique properties due to its inhibition of nucleoside transport and its effects on adenosine levels.
Please note that while I’ve provided information based on available sources, further research may be necessary to explore additional details about this compound
Activité Biologique
Dipyridamole-D20 (Major) is a deuterated form of dipyridamole, a compound traditionally used as an anti-platelet agent. Recent studies have explored its potential in cancer therapy and other biological activities, revealing significant insights into its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
Dipyridamole-D20 (Major) has the chemical formula C24H40N8O4 and a molecular weight of approximately 480.64 g/mol. The incorporation of deuterium enhances the stability and metabolic profile of the compound, potentially improving its pharmacokinetic properties compared to its non-deuterated counterpart .
- Inhibition of Phosphodiesterase (PDE) : Dipyridamole acts primarily as a PDE inhibitor, increasing intracellular concentrations of cyclic nucleotides. This modulation affects various signaling pathways, enhancing cellular responses to stimuli .
- Apoptosis Induction : Research indicates that dipyridamole can induce apoptosis in cancer cells through multiple pathways, including the mitochondrial apoptotic pathway. It enhances the cytotoxic effects of other chemotherapeutic agents like bortezomib by targeting pro-survival pathways and inhibiting key anti-apoptotic proteins such as Mcl-1 and Bcl-2 .
- JAK2 Phosphorylation Inhibition : Dipyridamole selectively abrogates JAK2 phosphorylation in cancer cells, contributing to its anti-tumor effects . This mechanism is particularly relevant in hematologic malignancies.
Study on Lymphoid Neoplasms
A cohort study involving patients prescribed dipyridamole revealed a significant association with a reduced risk of lymphoid neoplasms. Specifically, dipyridamole users exhibited a hazard ratio (HR) of 0.65 for developing lymphoid neoplasms compared to non-users, indicating a protective effect against such cancers . The study highlighted that the risk reduction was particularly notable for non-Hodgkin lymphomas.
Combination Therapy with Bortezomib
In preclinical models, dipyridamole was shown to enhance the efficacy of bortezomib in treating hematologic cancers. The combination therapy resulted in significantly higher cytotoxicity against K562 cells compared to bortezomib alone, demonstrating a synergistic effect with combination index (CI) values indicating strong synergy (CI < 1) . This suggests that dipyridamole may serve as an effective adjunct therapy in cancer treatment protocols.
Biological Activity Summary Table
Propriétés
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKFCXSFNUWAM-KHKAULECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])N(CCO)CCO)N(CCO)CCO)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.